N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core with a trifluoromethyl group and a thiazolidinone moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step often involves the reaction of a suitable amine with a thioamide under oxidative conditions to form the thiazolidinone ring.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the thiazolidinone intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions:
Oxidation: The thiazolidinone ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazolidinone moiety can interact with enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure but lacks the thiazolidinone ring.
4,4’-Dichlorobenzophenone: Contains a benzophenone core but differs in functional groups.
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both the thiazolidinone ring and the trifluoromethyl group, which confer distinct chemical and biological properties.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)22-10-1-11-26(22,24)25/h2-9H,1,10-11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCCYKSUWKKKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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